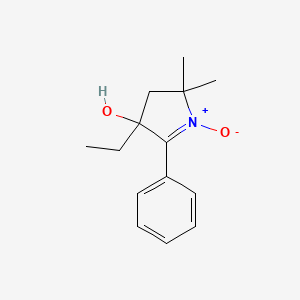
4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of a glycine-derived enamino amide, which provides high yield and operational simplicity . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oximes or hydrazones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation and hydrazine for hydrazone formation . The conditions for these reactions typically involve the use of an acid catalyst and controlled temperature to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrolidine ring structure and has been studied for its bioactive properties.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Another compound with a similar core structure, used in various chemical applications.
Uniqueness
4-Ethyl-2,2-dimethyl-1-oxo-5-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
78371-09-2 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethyl-1-oxido-5-phenyl-3H-pyrrol-1-ium-4-ol |
InChI |
InChI=1S/C14H19NO2/c1-4-14(16)10-13(2,3)15(17)12(14)11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 |
InChI Key |
YFZAWQBQUZCBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC([N+](=C1C2=CC=CC=C2)[O-])(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



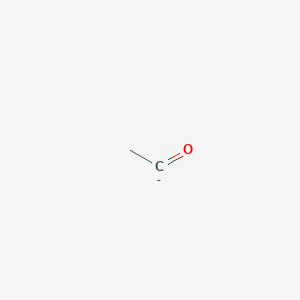


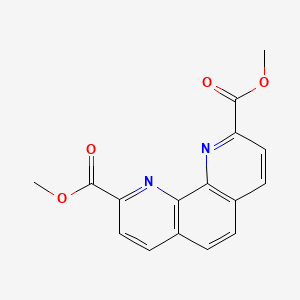
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

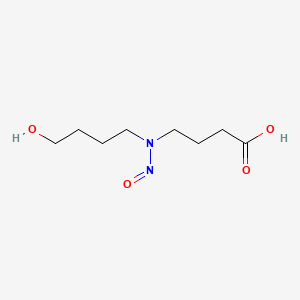
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
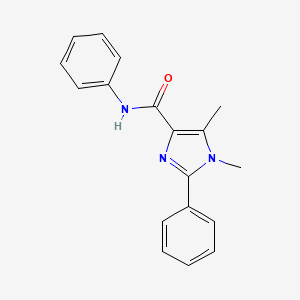


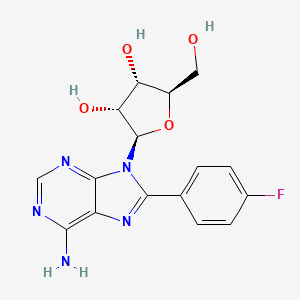
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
